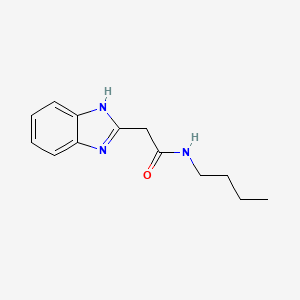

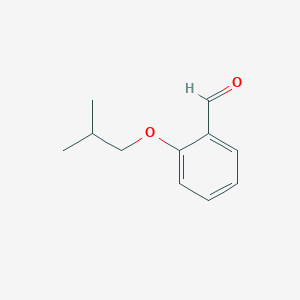

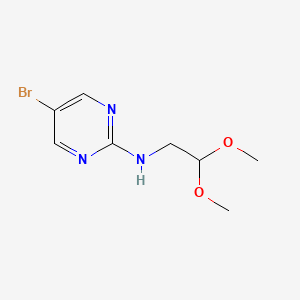

5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine (5-Br-DMEPA) is a synthetic pyrimidine derivative with potential applications in scientific research. It is a member of the pyrimidine family, which are heterocyclic compounds containing an aromatic six-membered ring with two nitrogen atoms. 5-Br-DMEPA has a wide range of potential applications in scientific research due to its unique structure and properties.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Compound Development

Synthesis of Bipyrimidines : The compound is used in the synthesis of tetramethyl bipyrimidine derivatives, which are studied for their chemical properties and potential applications in various fields. For instance, Kowalewski et al. (1981) demonstrated the reaction of 5-bromo-N,N-dimethylpyrimidin-2-amine with butyllithium to create N,N,N',N'-tetramethyl-4,5'-bipyrimidine-2,2'-diamine, a key intermediate in the synthesis of other complex compounds (Kowalewski et al., 1981).

Preparation of Pyrimidine Derivatives : The compound serves as a starting material or intermediate in the synthesis of various pyrimidine derivatives. For example, Ranganatha et al. (2018) used similar compounds in the synthesis of novel 5‑bromo‑2-chloropyrimidin-4-amine derivatives, showcasing the versatility of these compounds in chemical synthesis (Ranganatha et al., 2018).

Development of Antimicrobial Agents : Some derivatives of 5-bromo-pyrimidin-2-amine exhibit significant antimicrobial activity, making them of interest in the development of new antibacterial and antifungal agents. This was highlighted in a study by Ranganatha et al. (2018), where certain derivatives showed notable activity against pathogenic strains (Ranganatha et al., 2018).

Pharmaceutical Research and Drug Development

Role in Medicinal Chemistry : The compound is an important intermediate in medicinal chemistry, used in the synthesis of various pharmacologically active molecules. For example, its derivatives have been explored for their antibacterial properties, as demonstrated by Ranganatha et al. (2018) (Ranganatha et al., 2018).

Synthesis of Heterocyclic Compounds : It is also used in the synthesis of diverse heterocyclic compounds with potential therapeutic applications. This aspect was explored in various studies, such as the work by Rahimizadeh et al. (2007), where 5-bromo-pyrimidin-2-amine derivatives were used to synthesize pyrimido[4,5-e][1,3,4]thiadiazine derivatives (Rahimizadeh et al., 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Mecanismo De Acción

Target of Action

The primary targets of 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine are currently unknown

Mode of Action

It is known that bromopyrimidines can undergo rapid nucleophilic displacement reactions with nucleophiles . This suggests that this compound may interact with its targets through similar mechanisms.

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .

Propiedades

IUPAC Name |

5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrN3O2/c1-13-7(14-2)5-12-8-10-3-6(9)4-11-8/h3-4,7H,5H2,1-2H3,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVJJQCGQWHXHNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC1=NC=C(C=N1)Br)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398678 |

Source

|

| Record name | 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885267-37-8 |

Source

|

| Record name | 5-Bromo-N-(2,2-dimethoxyethyl)-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885267-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.